molecular formula C18H15NO3 B4403589 2-(2-Quinolin-8-yloxyethoxy)benzaldehyde

2-(2-Quinolin-8-yloxyethoxy)benzaldehyde

Cat. No.: B4403589
M. Wt: 293.3 g/mol
InChI Key: PQPTYXCABVNIFH-UHFFFAOYSA-N
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Description

2-(2-Quinolin-8-yloxyethoxy)benzaldehyde is a benzaldehyde derivative featuring a quinoline moiety linked via an ethoxyethoxy spacer. This structure combines the aromatic aldehyde functionality with the electron-rich quinoline heterocycle, making it a candidate for applications in coordination chemistry, catalysis, and pharmaceutical intermediates. The ethoxyethoxy bridge enhances solubility and modulates electronic properties, distinguishing it from simpler quinoline-aldehyde hybrids.

Properties

IUPAC Name

2-(2-quinolin-8-yloxyethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-13-15-5-1-2-8-16(15)21-11-12-22-17-9-3-6-14-7-4-10-19-18(14)17/h1-10,13H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPTYXCABVNIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Quinolin-8-yloxyethoxy)benzaldehyde typically involves the reaction of 8-hydroxyquinoline with 2-(2-bromoethoxy)benzaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of quinoline attacks the bromoethoxybenzaldehyde, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Quinolin-8-yloxyethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Quinolin-8-yloxyethoxy)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other quinoline derivatives. These interactions may involve binding to DNA, inhibiting enzymes, or disrupting cellular processes .

Comparison with Similar Compounds

The following sections compare 2-(2-Quinolin-8-yloxyethoxy)benzaldehyde with structurally or functionally analogous compounds, focusing on synthesis, reactivity, and physicochemical properties.

Structural Analogues in the Quinoline Family

a. 8-(Benzyloxy)-2-quinolinecarbaldehyde (CAS RN: 88238-73-7)

  • Structure: Benzyloxy group at quinoline C8, aldehyde at C2.
  • Key Differences: Lacks the ethoxyethoxy bridge, leading to reduced conformational flexibility compared to the target compound. The benzyloxy group may sterically hinder interactions at the quinoline ring.
  • Applications : Used in coordination chemistry; the aldehyde group enables Schiff base formation, similar to the target compound .

b. 2-Chloro-8-methoxyquinoline-3-carbaldehyde

  • Structure : Methoxy at C8, chloro at C2, aldehyde at C3.
  • Key Differences : The chloro and methoxy substituents introduce electron-withdrawing and electron-donating effects, respectively, altering reactivity. The aldehyde at C3 (vs. C2 in the target compound) may affect regioselectivity in reactions .

c. 2-(Quinolin-8-yl)acetaldehyde (CAS 191228-36-1)

  • Structure: Acetaldehyde directly attached to quinoline C6.
  • Key Differences: The shorter aliphatic chain reduces steric bulk but limits solubility in polar solvents.
Functional Analogues: Pyridyl and Pyrimidyl Aldehydes

a. trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (Compound I)

  • Structure : Pyridyl-vinyl substituent on benzaldehyde.
  • Synthesis: Prepared via Knoevenagel condensation without condensing agents .
  • Reactivity: The extended conjugation between pyridyl and benzaldehyde groups facilitates π-π interactions, unlike the target compound’s ether-linked quinoline.
  • Crystallography: Crystallizes in monoclinic P21/c, with distinct unit cell parameters (e.g., β = 97.2°) .

b. Pyrimidyl-5-carbaldehydes (e.g., 4H and 4)

  • Reactivity : Exhibit exceptional hemiacetal formation (95% yield) due to pyrimidine’s electron-deficient ring, which stabilizes the hemiacetal intermediate. This contrasts with benzaldehyde derivatives (9% yield) .
  • Implications for Target Compound: The quinoline moiety in this compound, being electron-rich, may reduce hemiacetal formation efficiency compared to pyrimidyl carbaldehydes.
Comparative Data Table
Compound Substituents/Features Key Reactivity/Properties Reference(s)
This compound Quinolin-8-yloxyethoxy, benzaldehyde High solubility, modular electronic effects Inferred
8-(Benzyloxy)-2-quinolinecarbaldehyde Benzyloxy (C8), aldehyde (C2) Schiff base formation, steric hindrance
2-Chloro-8-methoxyquinoline-3-carbaldehyde Cl (C2), OMe (C8), aldehyde (C3) Electron-withdrawing effects, regioselectivity
trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde Pyridyl-vinyl, benzaldehyde Conjugation-enhanced π-π interactions
Pyrimidyl-5-carbaldehydes Pyrimidine ring, aldehyde 95% hemiacetal formation efficiency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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